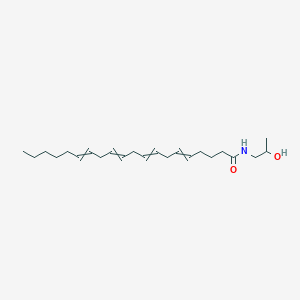
S-2 Methanandamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2 Methanandamide: is a synthetically created stable chiral analog of anandamide, a naturally occurring endocannabinoid. It is known for its potent agonistic effects on cannabinoid receptors, particularly the cannabinoid receptor 1, which is part of the central nervous system . The compound is formally named N-(2S-hydroxypropyl)-5Z,8Z,11Z,14Z-eicosatetraenamide and has a molecular formula of C23H39NO2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-2 Methanandamide involves the reaction of arachidonic acid with 2-hydroxypropylamine under specific conditions to form the desired amide. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the formation of the S-enantiomer .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product with high enantiomeric purity. The compound is often produced in solution form, typically in ethanol, to facilitate its use in various applications .
Análisis De Reacciones Químicas
Types of Reactions: S-2 Methanandamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds present in the molecule.
Substitution: Substitution reactions can occur at the amide or hydroxypropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can result in the saturation of double bonds .
Aplicaciones Científicas De Investigación
S-2 Methanandamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of cannabinoid receptor agonists.
Biology: The compound is employed in research on the endocannabinoid system and its role in various physiological processes.
Medicine: this compound is investigated for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and neuroprotection.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery.
Mecanismo De Acción
S-2 Methanandamide exerts its effects primarily through its interaction with cannabinoid receptors, particularly the cannabinoid receptor 1. Upon binding to this receptor, it activates a series of intracellular signaling pathways that lead to various physiological responses. The compound also influences the release of neurotransmitters and modulates ion channel activity, contributing to its overall effects .
Comparación Con Compuestos Similares
Anandamide: The natural counterpart of S-2 Methanandamide, with similar but less potent effects.
R-Methanandamide: Another chiral analog with different enantiomeric properties.
2-Arachidonoylglycerol: Another endocannabinoid with distinct structural and functional properties.
Uniqueness: this compound is unique due to its higher potency and metabolic stability compared to anandamide. Its chiral nature also allows for more selective interactions with cannabinoid receptors, making it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C23H39NO2 |
|---|---|
Peso molecular |
361.6 g/mol |
Nombre IUPAC |
N-(2-hydroxypropyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26) |
Clave InChI |
HTNMZCWZEMNFCR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


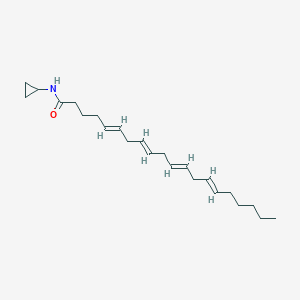
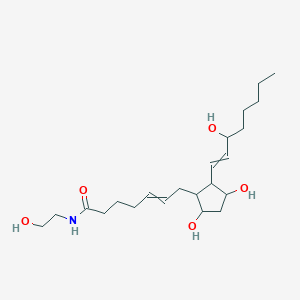

![4-hydroxy-N-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenyl]benzamide](/img/structure/B10767363.png)

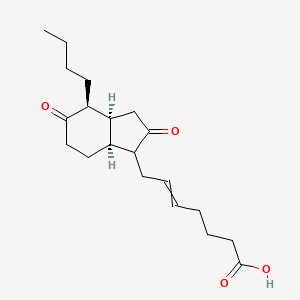

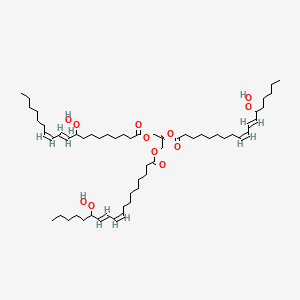

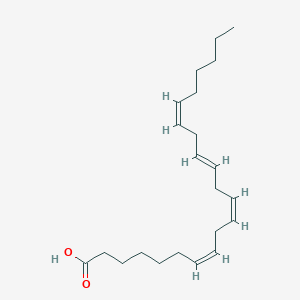
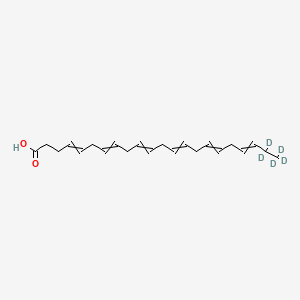
![[6'-Acetyloxy-5-[2-(icosa-5,8,11,14-tetraenoylamino)ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767439.png)
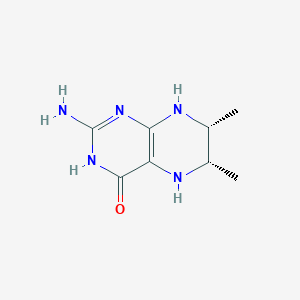
![(5Z,8E,11Z,14Z)-N-[(2S)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide](/img/structure/B10767473.png)
